2-Amino-2-(pyridin-2-yl)ethanol (also known as 2-(2-amino-1-hydroxyethyl)pyridine or 2-hydroxy-2-(pyridin-2-yl)ethylamine) is a small organic molecule with the chemical formula C7H10N2O and a molecular weight of 138.17. Studies have reported various methods for its synthesis, including reductive amination, and palladium-catalyzed cross-coupling reactions.
While the specific research applications of 2-amino-2-(pyridin-2-yl)ethanol are still being explored, its structural features have led to investigations into its potential use in various areas:
2-Amino-2-(pyridin-2-yl)ethanol is a chemical compound with the molecular formula CHNO. It features an amino group and a hydroxyl group attached to a two-carbon chain, with a pyridine ring substituent. This compound is notable for its chiral center at the alpha-carbon atom, leading to the existence of enantiomers. Its molecular weight is approximately 138.17 g/mol, and it is recognized for its participation in various
Research indicates that 2-Amino-2-(pyridin-2-yl)ethanol exhibits potential biological activities, particularly in enzyme inhibition. Some derivatives have been studied for their ability to inhibit specific enzymes involved in metabolic pathways, such as 11β-Hydroxysteroid Dehydrogenase Type 1. This inhibition may have therapeutic implications in conditions related to metabolic dysregulation .
Several synthesis methods for 2-Amino-2-(pyridin-2-yl)ethanol have been documented:
The applications of 2-Amino-2-(pyridin-2-yl)ethanol are diverse:
Recent docking studies have investigated the interactions of 2-Amino-2-(pyridin-2-yl)ethanol derivatives with various biomolecules. These studies aim to understand how these compounds can modulate enzyme activities, providing insights into their potential therapeutic roles. For instance, docking studies have compared their binding affinities with known inhibitors like doxorubicin against targets such as BRAF kinase and DNA gyrase .
Several compounds share structural similarities with 2-Amino-2-(pyridin-2-yl)ethanol, each exhibiting unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Amino-1-pyridineethanol | Amino group on a pyridine backbone | Potentially different biological activities |
| 4-Amino-4-(pyridin-4-yl)butanediol | Longer carbon chain with pyridine | Different reactivity patterns due to sterics |
| 3-Amino-3-(pyridin-3-yl)propanol | Different position of amino group | Variations in coordination chemistry |
These compounds differ primarily in the position of functional groups or the length of the carbon chain, which influences their reactivity and biological activity.
2-Amino-2-(pyridin-2-yl)ethanol exists as a solid crystalline material at room temperature [1]. The compound presents as a white to off-white crystalline powder with a distinctive appearance characteristic of small organic molecules containing both aromatic and aliphatic components [2]. The molecular structure features a chiral center at the alpha-carbon atom, leading to the existence of both (R) and (S) enantiomers . The compound has a molecular weight of 138.17 g/mol and a molecular formula of C₇H₁₀N₂O [4] .
The physical state is influenced by the presence of multiple functional groups including the amino group (-NH₂), hydroxyl group (-OH), and the pyridine ring system. These functional groups contribute to intermolecular hydrogen bonding, which stabilizes the solid crystalline structure at ambient conditions [5].
The solubility characteristics of 2-Amino-2-(pyridin-2-yl)ethanol are determined by its amphiphilic nature, containing both polar functional groups and an aromatic ring system. The compound demonstrates excellent solubility in water due to strong hydrogen bonding interactions between the amino and hydroxyl groups with water molecules [6] [7].
| Solvent Category | Solubility | Mechanism |
|---|---|---|
| Water | Highly soluble | Hydrogen bonding via -NH₂ and -OH groups [6] |
| Methanol | Freely soluble | Hydrogen bonding and dipole interactions [8] |
| Ethanol | Freely soluble | Hydrogen bonding and dipole interactions [8] |
| Butanol | Freely soluble | Hydrogen bonding interactions [8] |
| Pyridine | Freely soluble | π-π stacking interactions and hydrogen bonding [8] |
| Dimethylformamide | Soluble | Dipole-dipole interactions |
| Dimethyl sulfoxide | Soluble | Strong dipole interactions |
The polar nature of the compound, attributed to the amino group (-NH₂), enhances its solubility in polar solvents through hydrogen bonding mechanisms [6]. Additionally, the aromatic pyridine ring enables π-π interactions with aromatic solvents, further expanding its solubility profile [6] [7].
The spectroscopic characterization of 2-Amino-2-(pyridin-2-yl)ethanol reveals distinctive absorption patterns across multiple analytical techniques.
The infrared spectrum exhibits several characteristic absorption bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| O-H stretch | 3300-3400 | Strong, broad | Hydroxyl group with hydrogen bonding [5] |
| N-H stretch | 3431 | Strong | Primary amine stretching [9] |
| C-O stretch | ~1050 | Strong | Carbon-oxygen bond [5] |
| C-N stretch | 1200-1300 | Medium | Aromatic amine characteristic [9] |
The broad O-H stretching absorption between 3300-3400 cm⁻¹ is characteristic of alcohols with extensive hydrogen bonding [5]. The N-H stretching at 3431 cm⁻¹ confirms the presence of the primary amine functionality [9].
¹H NMR Spectroscopy reveals distinct chemical shift patterns:
¹³C NMR Spectroscopy shows characteristic carbon environments:
The UV-Vis spectrum displays two primary absorption maxima:
These transitions are characteristic of pyridine-containing compounds and provide valuable information for quantitative analysis [10].
The thermal behavior of 2-Amino-2-(pyridin-2-yl)ethanol demonstrates moderate thermal stability under normal conditions.
| Thermal Property | Value | Method/Notes |
|---|---|---|
| Boiling Point | 307.1±27.0°C at 760 mmHg | Calculated value [11] [2] |
| Flash Point | 139.5±23.7°C | Calculated value [11] |
| Decomposition Temperature | >250°C (estimated) | Based on similar compounds |
| Thermal Stability | Stable under normal conditions | Avoid strong acids/bases and excessive heat |
The compound exhibits thermal stability up to approximately 250°C, beyond which decomposition processes may occur . The relatively high boiling point of 307.1°C indicates strong intermolecular interactions, primarily hydrogen bonding between molecules [2].
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) studies on similar compounds suggest that thermal decomposition follows typical patterns for amino alcohols, involving dehydration and oxidative degradation of the organic framework [13] [14].
2-Amino-2-(pyridin-2-yl)ethanol exhibits amphoteric behavior due to the presence of both basic and acidic functional groups.
| Property | Value | Functional Group Responsible |
|---|---|---|
| pKa (amino group) | ~9-10 (estimated) | Primary amine (-NH₂) [15] |
| pKa (pyridine nitrogen) | ~5.2 (estimated) | Pyridine nitrogen [15] |
| pKa (hydroxyl group) | ~15 (estimated) | Alcohol hydroxyl (-OH) [15] |
The amino group acts as a weak base with a pKa around 9-10, typical for primary amines [15]. The pyridine nitrogen exhibits weaker basicity with a pKa around 5.2, characteristic of aromatic amines [15]. The hydroxyl group demonstrates very weak acidity with a pKa approximately 15 [15].
pH-dependent protonation states:
The compound's buffer capacity is limited but may provide some buffering action in specific pH ranges due to its multiple ionizable groups [15].
The electrochemical behavior of 2-Amino-2-(pyridin-2-yl)ethanol is influenced by its electron-rich functional groups and aromatic system.
| Property | Characteristics | Notes |
|---|---|---|
| Oxidation Potential | Not specifically reported | Amine and alcohol groups are oxidizable |
| Reduction Potential | Not specifically reported | Pyridine ring can undergo reduction |
| Electrochemical Stability | Stable under normal conditions | Avoid strong oxidizing/reducing agents |
| Conductivity | Insulator | Organic compound with no mobile charge carriers |
The amino group and hydroxyl group can undergo oxidation reactions under appropriate electrochemical conditions, while the pyridine ring may be susceptible to reduction processes . The compound's electrochemical stability is maintained under normal conditions but may be compromised in the presence of strong oxidizing or reducing agents .
The aromatic pyridine system contributes to the compound's polarizability, while the polar functional groups result in a significant dipole moment. These properties influence the compound's behavior in electrochemical systems and its interaction with charged species .